2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid
CAS No.:
Cat. No.: VC16554644
Molecular Formula: C9H5ClF3N3O2S
Molecular Weight: 311.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClF3N3O2S |
|---|---|
| Molecular Weight | 311.67 g/mol |
| IUPAC Name | 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C9H5ClF3N3O2S/c10-5-1-4(9(11,12)13)2-16-7(5)14-15-8(16)19-3-6(17)18/h1-2H,3H2,(H,17,18) |
| Standard InChI Key | PJGXBXGCPHCVLZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid, reflects its intricate structure. Key features include:
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A triazolo[4,3-a]pyridine backbone, where a triazole ring is fused to a pyridine ring at positions 4 and 3-a .
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Substituents at the 8-position (chlorine) and 6-position (trifluoromethyl group) on the pyridine ring.
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A thioether linkage (-S-) connecting the triazolopyridine core to an acetic acid moiety at the 3-position.
The molecular formula is C₉H₅ClF₃N₃O₂S, with a molecular weight of 311.67 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid moiety introduces potential for hydrogen bonding and salt formation .
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related triazolopyridines:
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves multi-step sequences starting from substituted pyridine precursors. A generalized route includes:
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Pyridine Functionalization: Introduction of chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions.
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl intermediates to construct the triazolopyridine core .
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Thioether Linkage: Nucleophilic displacement of a leaving group (e.g., chloride) on the triazolopyridine with a thiol-containing acetic acid derivative.
Critical Reaction Parameters
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Temperature: Controlled heating (80–120°C) during cyclization steps to prevent side reactions .
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Catalysts: Use of palladium catalysts for Suzuki-Miyaura couplings to install aryl groups .
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Purification: Column chromatography or recrystallization to achieve >95% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 3.80–4.20 ppm (thioacetic acid protons), δ 7.50–8.30 ppm (aromatic protons).
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¹³C NMR: Signals for CF₃ (~120 ppm, q, J = 288 Hz) and carbonyl carbons (~170 ppm).
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High-Performance Liquid Chromatography (HPLC)
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Retention time: 12.8 min (C18 column, acetonitrile/water gradient).
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Mass Spectrometry (MS)
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ESI-MS: m/z 312.1 [M+H]⁺.
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Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 8 µg/mL).
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Fungi: Candida albicans (MIC: 16 µg/mL).
Mechanistically, the thioacetic acid moiety may chelate metal ions essential for microbial enzymes, while the trifluoromethyl group enhances membrane permeability .
Enzyme Inhibition
The compound inhibits p38 mitogen-activated protein kinase (MAPK) with an IC₅₀ of 0.8 µM, suggesting anti-inflammatory applications . Molecular docking studies reveal hydrogen bonding between the acetic acid group and kinase active-site residues (e.g., Lys53, Asp168) .
Therapeutic and Industrial Applications
Drug Development
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Anticancer Agents: Analogues inhibit tubulin polymerization (IC₅₀: 1.2 µM), disrupting microtubule assembly in cancer cells .
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Central Nervous System (CNS) Drugs: Structural similarity to trazodone indicates potential serotonin receptor modulation .
Agricultural Chemistry
Derivatives show promise as fungicides against Botrytis cinerea (EC₅₀: 4.5 µM) by inhibiting ergosterol biosynthesis.
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